1,3-Benzodioxole-5,6-dione, 5-oxime
Description
1,3-Benzodioxole-5,6-dione, 5-oxime is a heterocyclic compound featuring a benzodioxole core fused with a dione moiety and an oxime functional group at the 5-position. For instance, benzoacridine-5,6-dione derivatives are synthesized via nucleophilic attack mechanisms involving intermediates like 3-(4-hydroxybenzylidene)naphthalene-1,2,4(3H)-trione, as reported in studies on naphthoquinone derivatives . The oxime group introduces planarity to the molecule, which has been shown to influence biological activity, particularly in enzyme inhibition and antiproliferative effects .
Properties
Molecular Formula |
C7H5NO4 |
|---|---|
Molecular Weight |
167.12 g/mol |
IUPAC Name |
6-nitroso-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H5NO4/c9-5-2-7-6(11-3-12-7)1-4(5)8-10/h1-2,9H,3H2 |
InChI Key |
DYEVDYFJBDMJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxole derivative with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the hydroxyimino group. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitrated or halogenated benzodioxole derivatives.
Scientific Research Applications
(6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (6E)-6-(HYDROXYIMINO)-5,6-DIHYDRO-2H-1,3-BENZODIOXOL-5-ONE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. In cancer research, this compound has been shown to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting their function .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Benzoacridine-5,6-dione Derivatives
- Structure : Feature a fused acridine-dione system without the oxime group.
- Activity : Exhibit strong antiproliferative activity against MCF-7 breast cancer cells (IC50 range: 5.4–47.99 μM) due to their ability to compete in nucleophilic reactions .
- Mechanism : Activity arises from interactions with cellular targets via the dione moiety, which facilitates redox cycling or covalent binding .
2,3-Dihydro-3-hydroxy-1-methyl-1H-indole-5,6-dione 5-Oxime
Ergost-25-ene-3,6-dione Derivatives
- Structure : Steroidal diones with hydroxyl groups (e.g., ergost-25-ene-3,6-dione,5,12-dihydroxy-).
- Activity : Demonstrated higher binding affinity than doxorubicin in molecular docking studies targeting breast cancer proteins (BRCA1), highlighting the importance of dione groups in drug design .
Isosorbide 5-Oxime Derivatives
- Structure : Planar oxime group attached to a bicyclic isosorbide ring.
- Activity : Poor cholinesterase inhibition (IC50 >100 μM), attributed to planarity disrupting optimal enzyme binding .
Mechanistic Insights
- Planarity vs. Bioactivity : The oxime group in 1,3-Benzodioxole-5,6-dione,5-oxime introduces planarity, which contrasts with the V-shaped orientation of active isosorbide derivatives. This planarity may hinder interactions with enzymes like cholinesterases, as seen in isosorbide analogs .
- Dione Reactivity : Dione moieties in benzoacridine and ergostane derivatives enable redox activity or hydrogen bonding, critical for antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
